4-[3-({[(1,3-Benzodioxol-5-ylmethyl)amino][(4-ethoxyphenyl)imino]methyl}sulfanyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
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Overview
Description
4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzodioxole ring, an ethoxyphenyl group, and a pyrrolidinyl benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole and ethoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Shares the benzodioxole ring but differs in the side chains and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Contains the benzodioxole ring but has different substituents.
Uniqueness
4-(3-{[(E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-ETHOXYPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is unique due to its combination of functional groups and the specific arrangement of its molecular structure.
Properties
Molecular Formula |
C28H25N3O7S |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
4-[3-[N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C28H25N3O7S/c1-2-36-21-10-6-19(7-11-21)30-28(29-15-17-3-12-22-23(13-17)38-16-37-22)39-24-14-25(32)31(26(24)33)20-8-4-18(5-9-20)27(34)35/h3-13,24H,2,14-16H2,1H3,(H,29,30)(H,34,35) |
InChI Key |
HJHTUVLNBHRHEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NCC2=CC3=C(C=C2)OCO3)SC4CC(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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